Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-
Description
Structural Significance of 3-[[(9H-Fluoren-9-ylmethoxy)Carbonyl]Amino] Substituents
The 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] moiety is a hallmark of modern peptide synthesis, combining steric bulk and chemical stability to protect amine groups during iterative coupling reactions. The Fmoc group, introduced by Carpino in 1972, revolutionized solid-phase peptide synthesis by enabling mild deprotection conditions compared to earlier methods. In the context of hexanedioic acid derivatives, this substituent occupies the third carbon of the six-carbon chain, introducing chirality at the (3S)-position.
The Fmoc group’s fluorenyl backbone creates a planar, aromatic system that enhances ultraviolet (UV) detection capabilities during chromatographic purification. This feature is particularly advantageous for monitoring synthetic progress in high-performance liquid chromatography (HPLC). The methyleneoxycarbonyl linkage between the fluorenyl moiety and the amino group ensures stability under acidic conditions, allowing compatibility with tert-butyl-based protecting groups in orthogonal protection strategies.
Stereochemical integrity at the (3S)-position is maintained through the use of enantioselective synthetic routes. For example, asymmetric hydrogenation or enzymatic resolution methods can yield the desired configuration with high enantiomeric excess. The spatial arrangement of the Fmoc-protected amine influences hydrogen bonding and steric interactions in subsequent peptide couplings, dictating reaction rates and byproduct formation.
Properties
Molecular Formula |
C25H28NO6- |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/p-1/t16-/m0/s1 |
InChI Key |
XPCDWOCHPTYDPV-INIZCTEOSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Isobutylene Reaction
The most scalable method involves reacting 3-aminoadipic acid with isobutylene in the presence of an acid catalyst. Sulfuric acid or p-toluenesulfonic acid (PTSA) protonates the carboxyl group, facilitating nucleophilic attack by isobutylene.
Key steps :
- Dissolve 3-aminoadipic acid in dichloromethane or dioxane.
- Add 1.5–2.0 equivalents of PTSA and saturate with isobutylene gas.
- Stir at 20–25°C for 48–72 hours.
- Wash with sodium bicarbonate to neutralize residual acid, yielding the tert-butyl ester as a hydrochloride salt (85–92% yield).
Advantages :
- Avoids pre-protection of the amino group.
- Scalable to industrial quantities with minimal side products.
Limitations :
Carbodiimide-Mediated Esterification
Alternative methods employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with tert-butanol.
Procedure :
- Activate the C6 carboxyl group with DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DMF.
- Add tert-butanol (2.0 eq) and stir at 0°C for 4 hours.
- Quench with aqueous citric acid and extract with ethyl acetate (75–80% yield).
Drawbacks :
- Lower yields compared to acid catalysis due to competing anhydride formation.
- Requires chromatographic purification to remove dicyclohexylurea byproducts.
Fmoc Protection of the Amino Group
Fmoc-Chloride Acylation
The amino group of 3-amino-6-tert-butoxy-6-oxohexanoic acid is protected using Fmoc-Cl under Schotten-Baumann conditions:
- Dissolve the amino acid ester (1.0 eq) in a 1:1 mixture of dioxane and 10% sodium carbonate.
- Add Fmoc-Cl (1.2 eq) dropwise at 0°C.
- Stir for 2 hours at room temperature, extract with ethyl acetate, and purify via silica gel chromatography (90–95% yield).
Critical considerations :
Solid-Phase Fmoc Incorporation
For peptide synthesis applications, the tert-butyl ester can be introduced on-resin using Fmoc-3-aminoadipic acid-6-tert-butyl ester as a building block:
- Load Wang resin with Fmoc-3-aminoadipic acid-6-tert-butyl ester via DIC/HOBt coupling.
- Deprotect the Fmoc group with 20% piperidine in DMF, enabling chain elongation.
Stereochemical Control and Chiral Purity
The (3S) configuration is preserved using enantiomerically pure starting materials or asymmetric synthesis:
Chiral Pool Synthesis
L-3-Aminoadipic acid (commercially available) serves as the chiral precursor. Esterification and Fmoc protection proceed without racemization under mild conditions.
Enzymatic Resolution
Racemic mixtures of 3-aminoadipic acid tert-butyl ester can be resolved using acylase I or lipases , selectively deprotecting the (3R)-enantiomer.
Comparative Analysis of Preparation Methods
Key findings :
- Acid catalysis offers the highest yields and enantiomeric excess (ee) due to minimal epimerization risk.
- Organozinc methods, while innovative, suffer from lower yields and require chiral ligands to maintain stereochemistry.
Process Challenges and Optimization
Racemization Mitigation
tert-Butyl Ester Stability
The ester remains intact under Fmoc-deprotection conditions (20% piperidine) but hydrolyzes in >50% trifluoroacetic acid (TFA). This orthogonality enables selective deprotection in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
Hydrolysis: Hexanedioic acid and the corresponding alcohol.
Substitution: Free amino group and fluorenylmethanol.
Scientific Research Applications
Medicinal Chemistry
1. Peptide Synthesis:
Hexanedioic acid derivatives are widely used in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group provides a protective mechanism for amine functionalities during peptide assembly. This compound can serve as a building block for synthesizing complex peptides with specific biological activities.
2. Drug Development:
Research indicates that derivatives of hexanedioic acid can exhibit biological activity relevant to drug development. For instance, the incorporation of such compounds into drug formulations can enhance solubility and bioavailability. Studies have shown that compounds with Fmoc protection can lead to improved pharmacokinetic properties when used in drug candidates targeting metabolic disorders .
Polymer Science
1. Biodegradable Polymers:
Hexanedioic acid derivatives are utilized in the development of biodegradable polymers. These materials are increasingly important in reducing environmental impact. The incorporation of such compounds into polymer matrices can enhance mechanical properties while maintaining biodegradability.
2. Drug Delivery Systems:
In polymer science, hexanedioic acid derivatives have been explored for use in drug delivery systems. Their ability to form micelles or nanoparticles facilitates targeted delivery of therapeutic agents, improving efficacy and minimizing side effects .
Organic Synthesis
1. Organocatalysis:
Hexanedioic acid derivatives serve as chiral catalysts in asymmetric synthesis. Their unique structural features allow them to facilitate reactions with high enantioselectivity. For example, studies have demonstrated their effectiveness in catalyzing Michael additions and other carbon-carbon bond-forming reactions .
2. Synthesis of Functionalized Compounds:
The versatility of hexanedioic acid derivatives enables their use in synthesizing a variety of functionalized organic compounds. This includes the preparation of amino acids and other biologically active molecules through established synthetic pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid derivative.
Comparison with Similar Compounds
(a) Hexanedioic acid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (2S)-
- Key Difference : The Fmoc group is at position 2 instead of 3, with (2S)-configuration.
- Impact : Positional isomerism alters steric accessibility during coupling reactions. For example, the 2-position Fmoc group may hinder amide bond formation at adjacent carboxylic acids compared to the 3-position in Compound A .
(b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid
(c) 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-N-(phenylsulfonyl)-L-alanine
- Key Difference : Shorter backbone (alanine vs. hexanedioic acid) with a phenylsulfonyl group.
- Impact : Designed for sulfonamide-based conjugation, differing from Compound A ’s ester-based protection. The phenylsulfonyl group introduces unique electronic effects for nucleophilic substitutions .
Functional Group Variations
Biological Activity
Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)- is a complex organic compound that combines a hexanedioic acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in biochemical and pharmaceutical research due to its potential applications in peptide synthesis and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C25H28N2O6, with a molecular weight of approximately 438.5 g/mol. The structure includes:
- A hexanedioic acid core.
- An Fmoc group, which is commonly used in peptide synthesis to protect amino groups.
- A tert-butyl ester at one end, enhancing its lipophilicity.
The presence of these functional groups allows for diverse chemical reactions and interactions with biological systems.
The biological activity of hexanedioic acid derivatives primarily stems from their role as intermediates in peptide synthesis. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the formation of peptide bonds with other amino acids. This selective deprotection is crucial for constructing complex peptides that may exhibit various biological activities, including enzyme inhibition and receptor binding.
Cytotoxicity and Interaction Studies
Research indicates that hexanedioic acid derivatives may exhibit cytotoxic properties depending on their formulation and delivery methods. For instance, studies involving the interaction of these compounds with proteins and enzymes have shown that they can influence drug delivery systems and polymer performance due to their structural features.
Peptide Synthesis
Hexanedioic acid derivatives are extensively used in solid-phase peptide synthesis (SPPS). The dual protection offered by the Fmoc group allows for controlled synthesis of peptides that can be studied for their biological activity. Peptides synthesized from these compounds are investigated for therapeutic potential against various diseases.
Case Studies
- Enzyme-Substrate Interaction : In a study examining the interaction between synthesized peptides derived from hexanedioic acid derivatives and specific enzymes, it was found that certain peptides exhibited significant inhibitory effects on enzyme activity, suggesting potential applications in drug development .
- Receptor Binding Studies : Another study focused on the binding affinity of peptides synthesized using these derivatives to specific receptors involved in cancer progression. The results indicated that some peptides showed high affinity, making them candidates for targeted cancer therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of hexanedioic acid derivatives, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Hexanedioic Acid | C6H10O4 | 130.15 g/mol | Dicarboxylic acid; limited biological activity |
| Fmoc-Asp-OtBu | C23H25NO6 | 411.45 g/mol | Used in peptide synthesis; dual protection |
| N-Fmoc-L-aspartic Acid | C23H25NO6 | 411.45 g/mol | Similar protective group; utilized in SPPS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
